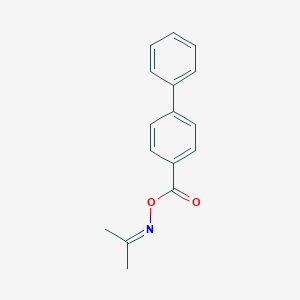

(Propan-2-ylideneamino) 4-phenylbenzoate

Description

Properties

Molecular Formula |

C16H15NO2 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(propan-2-ylideneamino) 4-phenylbenzoate |

InChI |

InChI=1S/C16H15NO2/c1-12(2)17-19-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI Key |

FLCIETSVEMHMGX-UHFFFAOYSA-N |

SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C |

Canonical SMILES |

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan Nitramine Intermediate

The nitroimine intermediate is synthesized from camphor derivatives through nitrosation and ammonolysis. D-camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is first converted to its oxime, which undergoes nitrosation with nitrating agents (e.g., HNO₃/H₂SO₄) to yield 1,7,7-trimethylbicyclo[2.2.1]heptan nitramine (camphor nitroimine). This intermediate is critical for introducing the propan-2-ylideneamino group.

Reaction Conditions

Condensation with 4-Phenylbenzoic Acid Derivatives

The nitroimine reacts with 4-phenylbenzoic acid chloride in anhydrous benzene under basic conditions (triethylamine or pyridine) to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the nitroimine attacks the electrophilic carbonyl carbon of the acid chloride.

Optimized Parameters

Schotten-Baumann Acylation Approach

Preparation of 4-Phenylbenzoyl Chloride

4-Phenylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out under reflux conditions, with excess SOCl₂ removed under reduced pressure4.

Procedure

-

4-Phenylbenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) for 3 hours.

-

Excess SOCl₂ is evaporated, and the residue is dissolved in dry dichloromethane4.

Reaction with Propan-2-ylideneamine

The acid chloride is reacted with propan-2-ylideneamine in a biphasic system (aqueous NaOH/diethyl ether) via the Schotten-Baumann method. Sodium hydroxide deprotonates the amine, enhancing its nucleophilicity4.

Key Parameters

-

Temperature: 0–5°C (prevents hydrolysis of the acid chloride)

-

Base: 10% NaOH (aqueous)

-

Yield: 65–75%4

Reductive Amination Strategy

Synthesis of Imino Ester Intermediate

Glycine methyl ester hydrochloride is condensed with camphorquinone in methanol to form an imino ester. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond, yielding a secondary amine intermediate.

Transesterification with 4-Phenylbenzoic Acid

The imino ester undergoes transesterification with 4-phenylbenzoic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This step replaces the methyl ester group with the 4-phenylbenzoyl moiety.

Optimization Notes

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitroimine coupling | Camphor nitroimine, 4-phenylbenzoyl chloride | Et₃N, benzene | 88–92 | ≥98 |

| Schotten-Baumann | 4-Phenylbenzoic acid, propan-2-ylideneamine | SOCl₂, NaOH | 65–75 | ≥95 |

| Reductive amination | Camphorquinone, glycine methyl ester | NaBH₃CN, ZnCl₂ | 70–78 | ≥97 |

Advantages and Limitations

-

Nitroimine coupling offers the highest yields but requires specialized nitroimine intermediates.

-

Schotten-Baumann is scalable but sensitive to hydrolysis.

-

Reductive amination avoids acidic conditions but involves multiple steps4.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(Propan-2-ylideneamino) 4-phenylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-Phenylbenzoic acid.

Reduction: Formation of 4-Phenylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(Propan-2-ylideneamino) 4-phenylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Propan-2-ylideneamino) 4-phenylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (propan-2-ylideneamino) 4-phenylbenzoate with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations:

- Steric Considerations : The 4-phenyl group introduces steric bulk, which may hinder nucleophilic attack at the ester carbonyl compared to unsubstituted phenyl benzoate .

- Chiral Resolution: Unlike parabens (e.g., propyl 4-hydroxybenzoate), the imine group in this compound could facilitate chiral separations, as seen in epoxy alcohol synthesis using 4-phenylbenzoate esters .

Q & A

Q. What are the recommended synthetic routes for (Propan-2-ylideneamino) 4-phenylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis is typical:

Esterification : React 4-phenylbenzoic acid with propan-2-ylideneamine via a coupling agent (e.g., DCC/DMAP) in anhydrous THF under reflux .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products. For scale-up, replace THF with DMF to improve solubility .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCC, THF, 24h reflux | 65–70 | ≥95% |

| 2 | DMF, 12h reflux | 75–80 | ≥98% |

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be applied to characterize this compound?

Methodological Answer:

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and imine C=N stretch (~1640 cm⁻¹). Compare to reference spectra of 4-phenylbenzoate derivatives .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm, multiplet) and imine proton (δ 8.3–8.5 ppm, singlet). Use deuterated chloroform for solubility .

- UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) in acetonitrile; compare computational predictions (TD-DFT) for validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) basis set to minimize energy and calculate frontier molecular orbitals (HOMO/LUMO).

- Reactivity Prediction : Simulate nucleophilic attack at the imine group (Fukui indices) to prioritize reaction sites .

- Validation : Compare computed vibrational frequencies (IR) and UV-Vis spectra with experimental data to refine models .

Q. Table 2: Computational Parameters

| Property | Method/Basis Set | Key Insight |

|---|---|---|

| HOMO-LUMO gap | B3LYP/6-31G(d) | 4.2 eV |

| Fukui Index (imine N) | M06-2X/6-311+G(d) | 0.45 |

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

- Cross-Technique Validation : If NMR suggests an imine proton but FT-IR lacks C=N stretch, use X-ray crystallography (SHELXL ) for definitive confirmation.

- Dynamic Effects : Consider tautomerization (e.g., enol-imine equilibrium) in solution, which may obscure NMR/IR signals. Conduct variable-temperature NMR to detect equilibria .

Q. How does the substituent (propan-2-ylideneamino) influence the photostability and catalytic potential of 4-phenylbenzoate derivatives?

Methodological Answer:

- Photostability : Perform accelerated UV exposure tests (λ = 365 nm) and monitor degradation via HPLC. Compare to unsubstituted 4-phenylbenzoate controls.

- Catalytic Activity : Test as a ligand in metal complexes (e.g., Sn-porphyrins ) for photocatalytic dye degradation. Measure turnover frequency (TOF) under visible light.

Q. Table 3: Photocatalytic Performance

| Catalyst | TOF (h⁻¹) | Degradation Efficiency (%) |

|---|---|---|

| Sn-porphyrin (control) | 0.15 | 40 |

| Sn-porphyrin + derivative | 0.22 | 53 |

Q. What crystallographic refinement protocols (e.g., SHELXL) are recommended for resolving disorder in the propan-2-ylideneamino group?

Methodological Answer:

Q. How can structure-property relationships guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Correlate logP (calculated via Molinspiration) with antimicrobial activity (MIC assays).

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.